molecular formula C12H11ClF2O3 B12340873 Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate

Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate

Cat. No.: B12340873
M. Wt: 276.66 g/mol
InChI Key: FZTDHVIJYHIZMT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group, two fluorine atoms, and a keto group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate typically involves the esterification of 4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ester undergoes further reactions to introduce the difluoro and keto groups. One common method involves the use of difluoromethyl ketone as a reagent under controlled conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and recrystallization to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro and chlorophenyl groups can enhance its binding affinity and specificity towards these targets. The compound may act by inhibiting or activating certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate is unique due to the presence of both difluoro and keto groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C12H11ClF2O3

Molecular Weight

276.66 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C12H11ClF2O3/c1-2-18-11(17)7-10(16)12(14,15)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3

InChI Key

FZTDHVIJYHIZMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(C1=CC=C(C=C1)Cl)(F)F

Origin of Product

United States

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